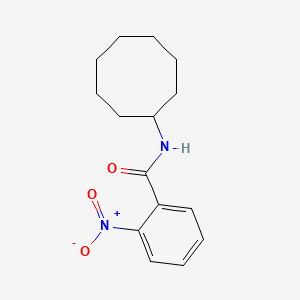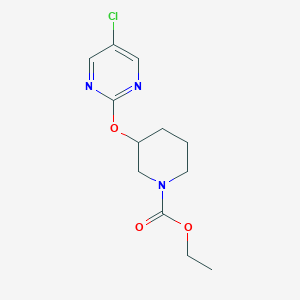
Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H16ClN3O3 and its molecular weight is 285.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is the AMP-activated protein kinase (AMPK) . AMPK is a heterotrimeric serine/threonine protein kinase known for its crucial role in lipid metabolism and regulation of cholesterol and fatty acid levels . It is generally activated in response to a negative energy balance, and it maintains energy homeostasis during metabolic stress at both cellular and physiological levels .
Mode of Action
The compound acts as an indirect activator of AMPK . It selectively inhibits cell growth in several human breast cancer cell lines by activating AMPK . The activation of AMPK may lead to metabolic tumor suppression as a result of its regulation of energy balance, enforcement of metabolic checkpoints, and inhibition of cell growth .
Biochemical Pathways
The activation of AMPK affects several downstream effectors, such as mammalian target of rapamycin (mTOR), p53, and acetyl-CoA carboxylase (ACC) . These effectors play significant roles in various biochemical pathways, including lipid metabolism, cell growth regulation, and energy homeostasis .
Pharmacokinetics
Similar compounds have been reported to be highly aqueous soluble and metabolically stable in human hepatocytes . These properties can significantly impact the compound’s bioavailability.
Result of Action
The activation of AMPK by this compound results in the inhibition of cell growth, particularly in human breast cancer cell lines . This is due to AMPK’s role in maintaining energy balance, enforcing metabolic checkpoints, and inhibiting cell growth .
Propriétés
IUPAC Name |
ethyl 3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-2-18-12(17)16-5-3-4-10(8-16)19-11-14-6-9(13)7-15-11/h6-7,10H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYJIYXUZGSODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
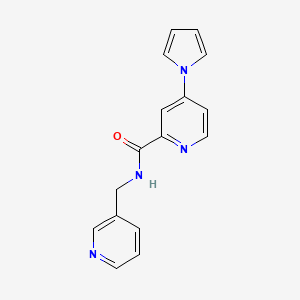
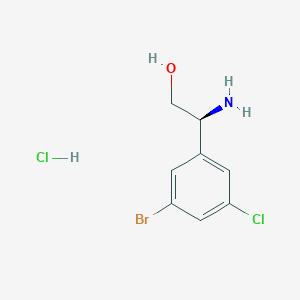
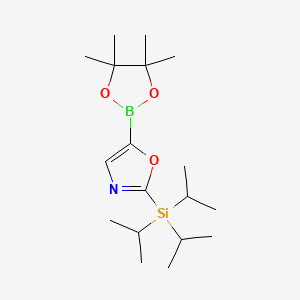
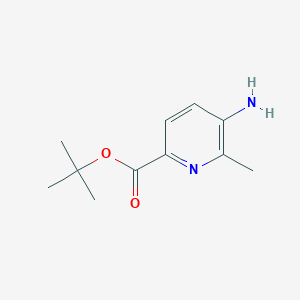
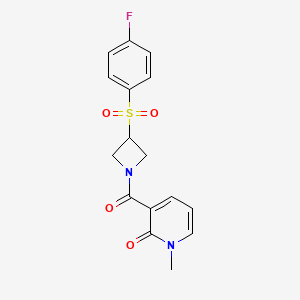
![ethyl 4-{2-[(1-{2-[(4-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2964642.png)
![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)
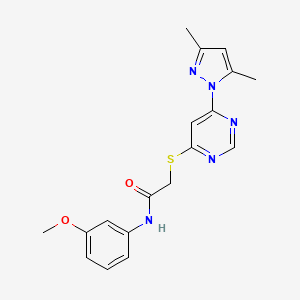
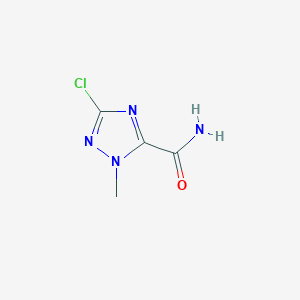

![(2E)-N-[4-(1H-pyrazol-3-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2964650.png)
![6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2964651.png)

